molecular formula C7H14N4O B13076045 4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol

4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol

Cat. No.: B13076045
M. Wt: 170.21 g/mol
InChI Key: BJFUMCVLXJEFBZ-UHFFFAOYSA-N
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Description

4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol is a heterocyclic organic compound that features a 1,2,4-triazole ring with an amino group and a methylbutanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol typically involves the reaction of 3-amino-1,2,4-triazole with appropriate alkylating agents under controlled conditions. One common method involves the use of aminoguanidine hydrochloride and succinic anhydride, followed by nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-amino-1,2,4-triazole: A related compound with similar structural features but different side chains.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with distinct biological activities.

Uniqueness

4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol is unique due to its specific combination of the triazole ring and the methylbutanol side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H14N4O

Molecular Weight

170.21 g/mol

IUPAC Name

4-(3-amino-1,2,4-triazol-1-yl)-2-methylbutan-2-ol

InChI

InChI=1S/C7H14N4O/c1-7(2,12)3-4-11-5-9-6(8)10-11/h5,12H,3-4H2,1-2H3,(H2,8,10)

InChI Key

BJFUMCVLXJEFBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1C=NC(=N1)N)O

Origin of Product

United States

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